![molecular formula C15H10ClNO6 B6410736 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261915-49-4](/img/structure/B6410736.png)
3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%
Overview
Description
3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid (3-CMP-5-NBA) is a phenolic acid that has been widely studied for its various applications in the scientific research field. It is an organic compound composed of a benzene ring with two nitro groups and one chloro group, as well as a methoxycarbonyl group. It is a colorless crystalline solid with a melting point of approximately 122-125 °C. 3-CMP-5-NBA is used in a variety of applications, including synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used as an intermediate for the synthesis of a variety of compounds, such as 1,2-dihydro-3H-pyridin-3-one, 4-nitrophenylacetic acid, and 4-methyl-2-nitrobenzoic acid. In biochemistry, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used to study the activity of enzymes, such as cytochrome P450 and glutathione S-transferase. In pharmacology, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used to study the activity of drugs and their metabolites.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is still not fully understood. However, it is believed that 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is thought to interact with glutathione S-transferase enzymes, which can result in the formation of reactive metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% are still being studied. However, it has been found to have cytotoxic effects on human cancer cell lines, as well as inhibit the growth of certain bacteria. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its availability and low cost. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is highly toxic and should be handled with caution. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is a strong oxidizing agent and should be stored away from combustible materials.
Future Directions
In the future, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of oxidative stress on cell signaling pathways. Furthermore, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of reactive metabolites on cellular processes. Finally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of antioxidants on oxidative stress.
Synthesis Methods
The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is achieved through a two-step process. In the first step, nitrobenzene is reacted with chloroacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate product 5-chloro-2-methoxycarbonylphenyl-3-nitrobenzoic acid. In the second step, the intermediate product is reacted with sodium nitrite in the presence of sodium hydroxide to produce 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%.
properties
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHMDVMCXKTRAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691992 | |
Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid | |
CAS RN |
1261915-49-4 | |
Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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